molecular formula C7H10O B107880 1-Acetyl-1-cyclopentene CAS No. 16112-10-0

1-Acetyl-1-cyclopentene

Cat. No. B107880
M. Wt: 110.15 g/mol
InChI Key: SLNPSLWTEUJUGY-UHFFFAOYSA-N
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Patent
US03939207

Procedure details

A solution of 11.02 g of 1-acetyl-cyclopent-1-ene in 50 ml of methanol is cooled to -10°C and mixed with 28.8 ml of perhydrol within 5 minutes. In the course of 1 hour, while stirring and cooling, 8.25 ml of 6N-sodium hydroxide solution are added, the whole is stirred for 1/2 hour at room temperature, diluted with 125 ml of water and extracted with pentane. The pentane solution is washed neutral with sodium chloride solution and the pentane is distilled off through a Vigreux column. The residue is distilled under 10 mm Hg pressure, to yield 1-acetyl-1,2-epoxy-cyclopentane passing over at 62° - 63°C.
Quantity
11.02 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
28.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH2:8][CH2:7][CH2:6][CH:5]=1)(=[O:3])[CH3:2].[OH:9]O.[OH-].[Na+]>CO.O>[C:1]([C:4]12[O:9][CH:5]1[CH2:6][CH2:7][CH2:8]2)(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
11.02 g
Type
reactant
Smiles
C(C)(=O)C1=CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
28.8 mL
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
125 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
In the course of 1 hour, while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the whole is stirred for 1/2 hour at room temperature
Duration
0.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with pentane
WASH
Type
WASH
Details
The pentane solution is washed neutral with sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
the pentane is distilled off through a Vigreux column
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under 10 mm Hg pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C12C(CCC1)O2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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